molecular formula C17H29NO3 B12778291 Ibuprofen isobutanolammonium CAS No. 67190-45-8

Ibuprofen isobutanolammonium

Cat. No.: B12778291
CAS No.: 67190-45-8
M. Wt: 295.4 g/mol
InChI Key: QEYXCMAFPIGBID-UHFFFAOYSA-N
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Description

Ibuprofen isobutanolammonium is a salt form of ibuprofen, an active pharmaceutical ingredient widely used as a non-steroidal anti-inflammatory drug (NSAID). The formation of this salt aims to improve the solubility and bioavailability of ibuprofen, making it more effective in its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ibuprofen isobutanolammonium involves the reaction of ibuprofen with 2-amino-2-methyl-propan-1-ol in a 1:1 molar ratio. This reaction typically occurs in a solvent such as methanol under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ibuprofen isobutanolammonium primarily undergoes salt formation reactions. The interaction between ibuprofen and 2-amino-2-methyl-propan-1-ol results in the formation of a salt rather than a co-crystal .

Common Reagents and Conditions:

Major Products: The major product of the reaction is this compound salt, which exhibits improved solubility compared to the parent drug .

Mechanism of Action

The mechanism of action of ibuprofen isobutanolammonium is similar to that of ibuprofen. It acts as a non-selective inhibitor of cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins and thromboxanes. By inhibiting COX, this compound reduces inflammation, pain, and fever .

Comparison with Similar Compounds

Uniqueness: Ibuprofen isobutanolammonium is unique due to its specific interaction with 2-amino-2-methyl-propan-1-ol, resulting in a salt with distinct physicochemical properties that enhance its therapeutic efficacy .

Properties

CAS No.

67190-45-8

Molecular Formula

C17H29NO3

Molecular Weight

295.4 g/mol

IUPAC Name

2-amino-2-methylpropan-1-ol;2-[4-(2-methylpropyl)phenyl]propanoic acid

InChI

InChI=1S/C13H18O2.C4H11NO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;1-4(2,5)3-6/h4-7,9-10H,8H2,1-3H3,(H,14,15);6H,3,5H2,1-2H3

InChI Key

QEYXCMAFPIGBID-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CC(C)(CO)N

Origin of Product

United States

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